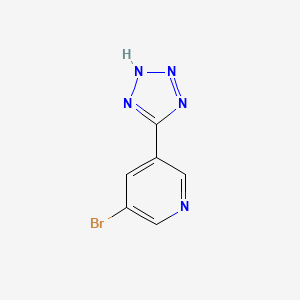

5-(5-Bromo-3-pyridyl)-1H-tetrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGDASCALCDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400274 | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-13-4 | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Bromo-3-pyridyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(5-Bromo-3-pyridyl)-1H-tetrazole is a heterocyclic organic compound that belongs to the tetrazole class of molecules. The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. This structural motif is of significant interest in medicinal chemistry as it is often used as a bioisosteric replacement for a carboxylic acid group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. The presence of a bromine-substituted pyridine ring further imparts specific electronic and steric properties that can influence its biological activity. This technical guide provides a summary of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses the broader biological context of tetrazole derivatives.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄BrN₅ | [1] |

| Molecular Weight | 226.03 g/mol | [1] |

| Melting Point | 240 °C (decomposes) | [1] |

| Appearance | Solid | [2] |

| CAS Number | 211943-13-4 | [1] |

| SMILES | Brc1cncc(c1)-c2nnn[nH]2 | [1] |

| InChI | 1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | [1] |

Note: The lack of comprehensive experimental data for properties like boiling point, solubility, pKa, and logP in publicly accessible literature is a notable gap. The provided data is based on information from chemical suppliers and databases. Further experimental characterization is required for a complete physicochemical profile.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimates for certain physicochemical properties. The following table includes predicted values for a structurally similar compound, 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE, which may offer an approximation for the properties of this compound.

| Property | Predicted Value | Source |

| Boiling Point | 375.2 ± 52.0 °C | [3] |

| pKa | 0.94 ± 0.10 | [3] |

Disclaimer: These are predicted values for a related but different molecule and should be used with caution. Experimental verification is necessary for accurate determination.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are general protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of this compound.

Biological Context and Potential Signaling Pathways

Extensive literature searches did not reveal specific studies detailing the biological mechanism of action or defined signaling pathways for this compound. However, the broader class of tetrazole derivatives is known to exhibit a wide range of biological activities.[4][5][6] These activities are often attributed to the tetrazole moiety acting as a bioisostere of a carboxylic acid, enabling it to interact with various biological targets.

The following diagram illustrates the general landscape of biological activities reported for tetrazole-containing compounds, which could guide future investigations into the specific activities of this compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and materials science. While its fundamental structural and some physical properties are known, a comprehensive experimental characterization of its physicochemical profile is lacking in the current literature. The general biological activities of tetrazole derivatives suggest that this compound could be a valuable subject for further investigation to elucidate its specific mechanisms of action and potential therapeutic applications. The experimental protocols and conceptual workflows provided in this guide offer a framework for such future research endeavors.

References

- 1. This compound 97 211943-13-4 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis and characterization of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.

An In-depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromo-3-pyridyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the [3+2] cycloaddition of 5-bromo-3-cyanopyridine with an azide source. Furthermore, it compiles and discusses the essential analytical data required for the unambiguous identification and characterization of the final compound, including its physical properties and spectroscopic signatures.

Synthesis Pathway

The principal and most efficient method for the synthesis of 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition reaction between an organic nitrile and an azide.[1] In this case, this compound is synthesized from its corresponding nitrile precursor, 5-bromo-3-cyanopyridine, by treatment with sodium azide. The reaction is typically facilitated by a catalyst, such as a Lewis acid (e.g., zinc salts) or a Brønsted acid, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The acid catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[1]

The general reaction scheme is as follows:

5-bromo-3-cyanopyridine + NaN₃ → this compound

Below is a diagram illustrating the general workflow for this synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for tetrazole synthesis.[2][3]

Materials and Equipment:

-

5-Bromo-3-cyanopyridine (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Zinc chloride (ZnCl₂) (or ammonium chloride, NH₄Cl) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 3 M

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware, including Büchner funnel and filtration apparatus

-

Thin-layer chromatography (TLC) plates (silica gel 60F-254)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq). Add a sufficient volume of DMF to ensure all reagents are suspended and can be stirred effectively.

-

Heating: Place the flask in a heating mantle and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting nitrile spot has been consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water.

-

Acidification and Precipitation: While stirring, acidify the aqueous mixture by adding 3 M HCl dropwise until the pH is approximately 2-3. The protonated tetrazole product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

Safety Precautions:

-

Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Crucially, do not allow sodium azide or its solutions to come into contact with strong acids. This reaction generates highly toxic and explosive hydrazoic acid (HN₃) gas. The acidification step must be performed slowly and in a well-ventilated fume hood.

-

Avoid contact of sodium azide with heavy metals, as this can form explosive metal azides.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.

Physical and Chemical Properties

The key quantitative properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrN₅ | [4] |

| Molecular Weight | 226.03 g/mol | |

| CAS Number | 211943-13-4 | |

| Appearance | Solid | [4] |

| Melting Point | 240 °C (with decomposition) |

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum serves as a key confirmation of the conversion of the nitrile to the tetrazole. A successful reaction is indicated by the disappearance of the sharp C≡N stretching vibration from the starting material (typically around 2230 cm⁻¹). The product spectrum is expected to show the following characteristic absorption bands:

-

~3100-2800 cm⁻¹: A broad absorption band corresponding to the N-H stretching vibration of the tetrazole ring.[5]

-

~1610-1550 cm⁻¹: Absorptions due to C=N and C=C stretching vibrations within the pyridine and tetrazole rings.[5][6]

-

~1480-1400 cm⁻¹: Ring stretching modes.

-

~1150-950 cm⁻¹: Characteristic vibrations of the tetrazole ring skeleton.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are typically recorded in DMSO-d₆, as the acidic tetrazole proton is readily observable in this solvent.

-

¹H NMR (Predicted):

-

>16 ppm (1H, broad singlet): This significantly downfield signal is characteristic of the acidic N-H proton of the 1H-tetrazole ring.[2][6]

-

~9.2-9.4 ppm (1H, doublet/triplet): Signal corresponding to the proton at the C2 position of the pyridine ring.

-

~8.8-9.0 ppm (1H, doublet/triplet): Signal corresponding to the proton at the C6 position of the pyridine ring.

-

~8.6-8.8 ppm (1H, triplet): Signal corresponding to the proton at the C4 position of the pyridine ring.

-

Note: The precise chemical shifts and coupling patterns of the pyridine protons depend on the electronic effects of the bromo and tetrazolyl substituents.

-

-

¹³C NMR (Predicted):

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: The spectrum is expected to show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 226 and 228 . This distinctive 1:1 isotopic pattern is definitive for the presence of a single bromine atom.[9]

-

Fragmentation Pattern: Common fragmentation pathways for 5-substituted tetrazoles include the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da).[9] Fragmentation of the bromopyridine moiety may involve the loss of the

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Structural Elucidation and Analysis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 5-(5-bromo-3-pyridyl)-1H-tetrazole. The document details the synthetic protocol, spectroscopic characterization, and crystallographic analysis, offering valuable insights for researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for carboxylic acids, and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

Physicochemical Properties

This compound is a solid compound with the following properties:

| Property | Value | Reference |

| CAS Number | 211943-13-4 | [4][5] |

| Molecular Formula | C₆H₄BrN₅ | [4][6] |

| Molecular Weight | 226.03 g/mol | [4][5] |

| Melting Point | 240 °C (decomposes) | [5] |

| Appearance | Solid | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a [2+3] cycloaddition reaction between 5-bromonicotinonitrile and an azide source, a common and versatile method for creating 5-substituted-1H-tetrazoles.[3][7]

Experimental Protocol: [2+3] Cycloaddition

This protocol is a representative procedure based on established methods for tetrazole synthesis.

Materials:

-

5-Bromonicotinonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-bromonicotinonitrile (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of 2-3, which will precipitate the product.

-

Filter the precipitate and wash it thoroughly with cold water.

-

To purify, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified using column chromatography on silica gel with an ethyl acetate/hexane gradient.

-

Dry the purified product under vacuum to yield this compound.

A general workflow for the synthesis and analysis is depicted in the following diagram.

Structural Analysis and Elucidation

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy:

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[6][8] Key expected vibrational frequencies for the functional groups are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| ~1600 | N-H bending |

| 1550-1450 | C=C and C=N stretching (pyridine and tetrazole rings) |

| 1100-1000 | Ring breathing modes |

| Below 800 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific experimental spectra for this compound are not publicly available, expected chemical shifts can be predicted based on analogous structures. The pyridine protons are expected in the aromatic region, and the tetrazole carbon appears significantly downfield.

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H2 | ~9.2 | d |

| Pyridine H4 | ~8.8 | t |

| Pyridine H6 | ~9.0 | d |

| Tetrazole N-H | 15-17 (broad) | s |

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | ~150 |

| Pyridine C3 | ~135 |

| Pyridine C4 | ~148 |

| Pyridine C5 | ~122 (C-Br) |

| Pyridine C6 | ~152 |

| Tetrazole C5 | ~155-157 |

Mass Spectrometry (MS):

The mass spectrum provides information about the molecular weight and fragmentation pattern. For 5-substituted-1H-tetrazoles, characteristic fragmentation involves the loss of dinitrogen (N₂) or hydrazoic acid (HN₃).[9]

Table of Expected Mass Spectrometry Fragments (ESI+)

| m/z | Ion |

| 226/228 | [M+H]⁺ (isotopic pattern for Br) |

| 198/200 | [M+H - N₂]⁺ |

| 183/185 | [M+H - HN₃]⁺ |

Crystallographic Analysis

A crystal structure for the closely related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, provides valuable comparative data for understanding the solid-state conformation.[1]

Table of Representative Crystallographic Data (for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine)[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Acam |

| a (Å) | 12.3735(8) |

| b (Å) | 20.8690(11) |

| c (Å) | 6.8385(6) |

| Volume (ų) | 1765.9(2) |

| Z | 8 |

Potential Biological Activity and Signaling Pathways

Tetrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes and receptors. Pyridyl-tetrazole compounds, in particular, have been investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[4]

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of a generic pyridyl-tetrazole derivative.

This guide serves as a foundational resource for the structural analysis and understanding of this compound. The provided data and protocols, compiled from existing literature on the compound and its analogs, offer a robust starting point for further research and development in the field of medicinal chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Spectroscopic Analysis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole (CAS No. 211943-13-4)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Chemical Name: 5-(5-Bromo-3-pyridyl)-1H-tetrazole

-

CAS Number: 211943-13-4

-

Molecular Formula: C₆H₄BrN₅

-

Molecular Weight: 226.03 g/mol

-

Chemical Structure:

-

A pyridine ring substituted with a bromine atom at the 5-position and a 1H-tetrazole ring at the 3-position.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the pyridine and tetrazole functional groups and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted J-coupling (Hz) |

| ~16.5 | Broad Singlet | 1H | N-H (Tetrazole) | - |

| ~9.2 | Doublet | 1H | Pyridine C2-H | J ≈ 2.0 |

| ~8.8 | Doublet | 1H | Pyridine C6-H | J ≈ 2.0 |

| ~8.5 | Triplet | 1H | Pyridine C4-H | J ≈ 2.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Tetrazole C5 |

| ~152 | Pyridine C6 |

| ~150 | Pyridine C2 |

| ~140 | Pyridine C4 |

| ~125 | Pyridine C3 |

| ~120 | Pyridine C5 (C-Br) |

Table 3: Predicted FT-IR Spectroscopic Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | N-H stretching (Tetrazole ring) |

| 3100 - 3000 | Medium | Aromatic C-H stretching (Pyridine ring) |

| 1600 - 1450 | Medium to Strong | C=N and C=C stretching (Pyridine and Tetrazole rings) |

| 1450 - 1400 | Medium | Ring stretching (Tetrazole) |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 700 - 550 | Medium to Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray (ESI)

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 225/227 | [M+H]⁺ | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br) |

| 197/199 | [M+H-N₂]⁺ | Loss of a nitrogen molecule from the tetrazole ring |

| 182/184 | [M+H-HN₃]⁺ | Loss of hydrazoic acid, a characteristic fragmentation of tetrazoles |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Volumetric flasks and pipettes

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.[3] Mild sonication may be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

-

Potassium Bromide (KBr, IR grade) if using the pellet method.

-

Mortar and pestle.

-

Spatula.

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

-

Pellet Formation: Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Syringe pump and a suitable syringe.

-

Solvents (e.g., methanol, acetonitrile, water - HPLC grade).

-

Vials and micropipettes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).[4]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the appropriate mass range. Both full scan mode and tandem MS (MS/MS) mode can be used to observe the parent ion and its fragments, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Elucidate the fragmentation pathways by analyzing the daughter ions in the MS/MS spectrum.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

References

An In-depth Technical Guide on the Biological Activities of Substituted Pyridyl-Tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyridyl-tetrazole derivatives. The unique structural features of the pyridine and tetrazole rings have positioned these compounds as privileged scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field.

The tetrazole moiety, being a bioisostere of the carboxylic acid group, enhances the metabolic stability and pharmacokinetic profile of these derivatives.[1] This, combined with the versatile nature of the pyridine ring, has led to the exploration of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Antimicrobial Activity

Substituted pyridyl-tetrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Table 1: Antimicrobial Activity of Substituted Pyridyl-Tetrazole Derivatives

| Compound/Derivative | Target Organism(s) | Assay Type | Activity (MIC, µg/mL) | Reference |

| Pyridyl-tetrazole analogs (3D, 4D) | E. coli MTCC 739 | Microdilution | 3.9 | [2] |

| Pyridyl-tetrazole analogs | Gram-positive & Gram-negative bacteria | Microdilution | 3.9 - 15.6 | [2] |

| Isomeric Pyridyl-Tetrazole Ligands & Complexes | B. subtilis, S. aureus, P. vulgaris | MIC Method | - | [3] |

| Isomeric Pyridyl-Tetrazole Ligands & Complexes | A. niger, C. albicans | MIC Method | - | [3] |

| Compound 7a | Gram-positive cocci, Gram-positive rods, yeast | - | Inhibition zone = 19-20 mm | [4] |

| Compound 6 | Micrococcus lysodicticus, Bacillus subtilis | MIC Method | 32.25, 64.5 | [4] |

| Compounds 3, 7c | Antifungal | MIC Method | 64.5 | [4] |

Note: "-" indicates that the specific quantitative data was not provided in the abstract.

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of the pyridyl-tetrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The anticancer potential of pyridyl-tetrazole derivatives has been investigated against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that are often dysregulated in cancer.

Table 2: Anticancer Activity of Substituted Pyridyl-Tetrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC50, µM) | Reference |

| Pyridine Derivative 2j | Ehrlich Ascites Carcinoma (EAC) | In vitro cytotoxicity | 54.54% inhibition | [5] |

| Pyridine Derivative 6 | Ehrlich Ascites Carcinoma (EAC) | In vitro cytotoxicity | 61.57% inhibition | [5] |

| TBFM | MCF-7 (Breast Cancer) | MTT Assay | 57.37 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridyl-tetrazole derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Certain pyridine derivatives have been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cancer progression. Inhibition of this pathway can suppress tumor growth and metastasis.

References

- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(5-Bromo-3-pyridyl)-1H-tetrazole as a Carboxylic Acid Isostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug discovery. One of the most well-established and successful strategies in this realm is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, thereby maintaining or improving biological activity while optimizing pharmacokinetic parameters. This technical guide provides a comprehensive examination of 5-(5-bromo-3-pyridyl)-1H-tetrazole as a bioisostere of 5-bromonicotinic acid. We delve into a comparative analysis of their physicochemical properties, present detailed experimental protocols for their synthesis, and explore their potential interactions within a relevant biological context, the Renin-Angiotensin System. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical methodologies.

Introduction: The Principle of Bioisosterism

The carboxylic acid moiety is a common functional group in a vast array of biologically active molecules, often playing a crucial role in the interaction with biological targets through hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can also confer undesirable properties, such as rapid metabolism, poor membrane permeability, and potential toxicity. The 5-substituted-1H-tetrazole ring has emerged as a premier non-classical isostere for the carboxylic acid group. This is attributed to their comparable acidity (pKa), planar geometry, and ability to participate in similar hydrogen bonding interactions.[1][2] A significant advantage of the tetrazole moiety is its enhanced metabolic stability, particularly its resistance to phase II conjugation reactions like glucuronidation, which can lead to rapid drug clearance.[3] This guide focuses on the specific isosteric pair: this compound and its corresponding carboxylic acid, 5-bromonicotinic acid.

Physicochemical Properties: A Comparative Analysis

The successful application of bioisosterism hinges on the nuanced understanding of the physicochemical properties of the parent molecule and its isostere. While this compound is designed to mimic 5-bromonicotinic acid, there are subtle yet critical differences that can significantly influence their behavior in biological systems. A summary of their key physicochemical properties is presented in Table 1.

| Property | This compound | 5-Bromonicotinic Acid |

| Molecular Formula | C₆H₄BrN₅ | C₆H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol [4] | 202.01 g/mol [5] |

| Melting Point | 240 °C (decomposes) | 178-180 °C[5] |

| pKa (Predicted) | ~4.5 - 4.9 | 3.08 ± 0.10 |

| LogP (Predicted) | Higher than carboxylic acid | 1.54 |

| Appearance | Solid[4] | Off-white powder[5] |

| CAS Number | 211943-13-4[4] | 20826-04-4[5] |

Note: Predicted pKa and LogP values are based on general observations for this class of compounds as specific experimental values were not found in the searched literature.

Experimental Protocols

Synthesis of 5-Bromonicotinic Acid

A common and effective method for the synthesis of 5-bromonicotinic acid is through the direct bromination of nicotinic acid.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered iron (catalyst)

-

4N Sodium hydroxide (NaOH) solution

-

Ice

Procedure: [6]

-

In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of powdered iron (e.g., 2% by weight of nicotinic acid).

-

Heat the mixture to 70°C with constant stirring.

-

Slowly add bromine (~1.9 equivalents) to the reaction mixture over a period of 2 hours.

-

After the addition is complete, increase the temperature to reflux the mixture for 6 hours.

-

Following the reflux period, carefully distill off the excess bromine and thionyl chloride.

-

Cool the remaining residue to 0°C in an ice bath.

-

Slowly add a pre-cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 3.

-

The 5-bromonicotinic acid will precipitate out of the solution. Collect the solid product by suction filtration.

-

Wash the collected precipitate with ice-cold water to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process involving the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition reaction to form the tetrazole ring.

Step 1: Synthesis of 5-Bromonicotinonitrile from 5-Bromonicotinic Acid

Materials:

-

5-Bromonicotinic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Ammonia solution

-

Dehydrating agent (e.g., phosphorus pentoxide)

Procedure:

-

Conversion to Acid Chloride: React 5-bromonicotinic acid with an excess of thionyl chloride or oxalyl chloride to form the corresponding acid chloride. The reaction is typically performed in an inert solvent under reflux, followed by removal of the excess reagent by distillation.

-

Amidation: The crude acid chloride is then reacted with a concentrated solution of ammonia to form 5-bromonicotinamide.

-

Dehydration: The resulting amide is dehydrated using a suitable agent like phosphorus pentoxide with heating to yield 5-bromonicotinonitrile.

Step 2: Synthesis of this compound from 5-Bromonicotinonitrile

The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[7]

Materials:

-

5-Bromonicotinonitrile

-

Sodium azide (NaN₃)

-

A Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or an ammonium salt (e.g., ammonium chloride, NH₄Cl)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), water, or an alcohol)

Procedure: [7]

-

In a reaction flask, dissolve 5-bromonicotinonitrile (1 equivalent) in the chosen solvent.

-

Add sodium azide (typically 1.1 to 1.5 equivalents) and the catalyst (e.g., ZnCl₂ or NH₄Cl).

-

Heat the reaction mixture under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an organic solvent, it may be removed under reduced pressure.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Biological Context: The Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin II receptor type 1 (AT1R), a G-protein coupled receptor (GPCR). Many blockbuster antihypertensive drugs, such as Losartan, are AT1R antagonists and notably feature a tetrazole moiety, which acts as a bioisostere for a carboxylic acid. Given the structural similarities, it is plausible that this compound could also interact with the AT1R.

Angiotensin II Receptor Signaling Pathway

The binding of the endogenous ligand, Angiotensin II, to the AT1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as vasoconstriction, inflammation, and cellular growth.[8][9]

References

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(5-Bromo-3-pyridyl)-1H-tetrazole is a heterocyclic compound featuring a pyridine ring linked to a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. While specific therapeutic targets for this compound are not extensively documented in publicly available literature, analysis of structurally related pyridyl-tetrazole derivatives provides valuable insights into its potential biological activities and molecular targets. This guide consolidates available data on analogous compounds to propose potential therapeutic avenues for this compound and provides detailed experimental methodologies for its investigation.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological activities of structurally similar pyridyl-tetrazole compounds, the following therapeutic areas and molecular targets are proposed for this compound.

Neurodegenerative Diseases: Acetylcholinesterase (AChE) Inhibition

Several pyridyl-tetrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief.

-

Proposed Mechanism: The tetrazole and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, with the active site of AChE, thereby inhibiting its enzymatic activity.

A study on (pyridin-2-yl)tetrazole derivatives demonstrated their inhibitory effects on AChE.[1][2]

Quantitative Data for Related (Pyridin-2-yl)tetrazole Derivatives [2]

| Compound/Substance | Concentration (µM) | % AChE Inhibition |

| II | 75 | Not specified |

| III | 75 | Not specified |

| IV | 75 | 23.7% |

Infectious Diseases: Antimicrobial Activity

Pyridyl-tetrazole analogs have shown promising activity against a range of bacterial and fungal pathogens. The nitrogen-rich tetrazole ring and the pyridine scaffold can interact with various bacterial enzymes or cellular structures, leading to antimicrobial effects.

-

Potential Molecular Targets:

-

DNA Polymerase: Some N-ribofuranosyl tetrazole derivatives have been shown to interact with the DNA polymerase sliding clamp of E. coli.

-

Biotin Protein Ligase (SaBPL): This enzyme in Staphylococcus aureus is a potential target for antibacterial agents.[3]

-

Cell Wall Synthesis: Tetrazole-containing compounds can inhibit bacterial cell wall synthesis.

-

Quantitative Data for Related Pyridyl-Tetrazole Analogs [4][5]

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| 3D | E. coli MTCC 739 | 3.9 | - |

| 4D | E. coli MTCC 739 | 3.9 | - |

| - | M. luteus MTCC 2470 | 15.6 | - |

| - | K. planticola MTCC 530 | 7.8 | - |

Quantitative Data for N-ribofuranosyl Tetrazole Derivatives

| Compound | Organism | MIC (µM) |

| 1c | E. coli | 15.06 |

| 5c | E. coli | 13.37 |

| 1c | S. aureus | 15.06 |

| 5c | S. aureus | 13.37 |

Oncology: Anticancer Activity

The tetrazole scaffold is present in numerous compounds investigated for their anticancer properties. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways or direct interaction with cellular components.

-

Potential Molecular Targets:

-

Receptor Tyrosine Kinases (e.g., EGFR): Some tetrazole derivatives act as potent inhibitors of EGFR-TK.[6]

-

DNA Interaction: Certain tetrazole-containing compounds have been shown to bind to DNA, potentially disrupting replication and transcription.

-

PD-1/PD-L1 Pathway: 1,5-disubstituted tetrazoles have been investigated as antagonists of the PD-1/PD-L1 immune checkpoint.[7]

-

Quantitative Data for Related Piperonyl-Tetrazole Derivatives [8]

| Compound | Cell Line | Concentration (M) | % Inhibition |

| 8 | MDA-MB-231 | 10⁻⁵ | High |

| 8 | ZR-75 | 10⁻⁵ | High |

| 10 | MCF-7 | 10⁻⁵ | High |

| 12 | MCF-7 | 10⁻⁵ | High |

| 14 | MCF-7 | 10⁻⁵ | High |

Inflammatory Diseases and Pain: Enzyme and Receptor Modulation

Pyridyl-tetrazole and related heterocyclic structures have been explored as inhibitors of enzymes and antagonists of receptors involved in inflammation and pain signaling.

-

Potential Molecular Targets:

-

p38 MAP Kinase: Thiazole derivatives with a pyridyl substituent have shown potent inhibition of p38 MAP kinase, a key regulator of inflammatory cytokine production.[9]

-

Cyclooxygenase-2 (COX-2): Novel tetrazole derivatives have been designed as selective COX-2 inhibitors for their anti-inflammatory effects.

-

Orexin Receptors: Pyrazolo-tetrahydropyridines have been identified as potent dual orexin receptor antagonists.[10]

-

Prostaglandin EP1 Receptor: Pyrazolo[1,5-a]pyridine derivatives have been evaluated as orally active EP1 receptor antagonists.[11]

-

Cardiovascular Diseases: Antihypertensive Activity

The tetrazole ring is a key feature of several angiotensin II receptor blockers (ARBs) used to treat hypertension. While not confirmed for this specific compound, the structural similarity suggests this as a plausible area of investigation. A newly synthesized pyrazole derivative, 5-(1-(3 fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats, possibly via the NO/cGMP pathway.[12]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source.

-

Starting Material: 5-Bromo-3-cyanopyridine.

-

Reagents: Sodium azide (NaN₃), a Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl), and a suitable solvent (e.g., DMF, water).

-

Procedure:

-

Dissolve 5-Bromo-3-cyanopyridine in the chosen solvent.

-

Add sodium azide and the catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., HCl) to precipitate the product.

-

Filter, wash, and dry the solid product.

-

Recrystallize from a suitable solvent to obtain pure this compound.

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of AChE.

-

Principle: Based on Ellman's method, where the hydrolysis of acetylthiocholine iodide (ATCI) by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Materials: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compound, and a positive control (e.g., Donepezil).

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antimicrobial Susceptibility Testing (Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[4]

-

Materials: Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), microbial strains, test compound, positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), and a 96-well microtiter plate.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth in the wells of the microtiter plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a vehicle control (broth + inoculum + solvent).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS), MTT solution, and a solubilizing agent (e.g., DMSO, isopropanol).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Visualizations

Signaling Pathway Diagrams

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Caption: Potential antagonism of the Angiotensin II Type 1 (AT1) Receptor.

Experimental Workflow Diagram

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyrazolo-tetrahydropyridines as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 5-(5-Bromo-3-pyridyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 5-(5-Bromo-3-pyridyl)-1H-tetrazole, a heterocyclic compound with significant potential in drug discovery. This document outlines putative synthesis, detailed computational methodologies, and potential biological activities, offering a framework for further investigation of this and similar tetrazole derivatives.

Introduction

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] They are often considered bioisosteres of carboxylic acids, offering similar physicochemical properties with improved metabolic stability and bioavailability.[3][4] The incorporation of a bromo-pyridyl moiety introduces additional points for potential protein-ligand interactions, making this compound a compelling candidate for drug development.

This guide explores the computational assessment of this molecule, focusing on its synthesis, potential biological targets, and the molecular interactions that may govern its therapeutic effects. The methodologies and findings presented herein are based on established protocols for similar tetrazole-containing compounds and serve as a model for future research.

Synthesis and Characterization

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of a nitrile with an azide.[4][5]

Proposed Synthetic Pathway

A putative synthetic route for this compound is outlined below. This method involves the reaction of 5-bromonicotinonitrile with sodium azide, often catalyzed by a Lewis acid or a Brønsted acid.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of 5-substituted-1H-tetrazoles, which can be adapted for the target compound.

-

Reaction Setup: To a solution of 5-bromonicotinonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5-2 equivalents) and a catalyst such as zinc chloride or ammonium chloride (0.5-1 equivalent).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques:

-

¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the pyridine and tetrazole rings.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.[6]

In Silico Modeling and Docking Studies

Computational methods are invaluable for predicting the biological activity and understanding the mechanism of action of novel compounds.[7]

Methodology

The following workflow outlines the key steps in performing in silico modeling and docking studies for this compound.

Potential Biological Targets

Based on the known activities of tetrazole and pyridine derivatives, several potential biological targets can be considered for docking studies. These include enzymes and receptors involved in inflammation, cancer, and microbial infections.[2][8] For illustrative purposes, we will consider Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Molecular Docking Protocol

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro. Energy minimization is performed using a suitable force field.

-

Protein Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Binding Site Identification: The active site of the protein is identified based on the location of the co-crystallized ligand or through literature precedence. A docking grid is generated around this site.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger Glide to predict the binding conformation and affinity of the ligand to the protein.

Data Presentation

The results of the docking studies can be summarized to compare the binding affinity and interactions of the lead compound with a known inhibitor.

Table 1: Hypothetical Docking Results against COX-2 (PDB: 5IKR)

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Pi-Alkyl/Pi-Pi Interactions (Amino Acid Residues) |

| This compound | -8.5 | TYR355, ARG120 | VAL523, LEU352 |

| Celecoxib (Reference) | -10.2 | HIS90, GLN192 | LEU352, VAL523 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 226.03 g/mol | < 500 g/mol |

| LogP | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Topological Polar Surface Area | 75.3 Ų | < 140 Ų |

Potential Signaling Pathway Involvement

Given its potential interaction with targets like COX-2, this compound could modulate inflammatory signaling pathways.

Conclusion

This technical guide provides a foundational framework for the investigation of this compound as a potential therapeutic agent. The proposed synthetic route, in silico modeling workflow, and analysis of potential biological targets offer a clear path for researchers in the field of drug discovery. The hypothetical data presented underscores the potential of this compound and highlights the importance of computational studies in modern drug development. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. In silico investigation of tetrazole and oxadiazole compounds as inhibitors of the dengue virus NS5 protein: Synthesis, DFT, ADME and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Aryl-1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] Its favorable metabolic stability, pKa similarity to carboxylic acids, and ability to participate in hydrogen bonding have led to its incorporation into numerous clinically significant drugs, including the blockbuster antihypertensive agent losartan.[1] This guide provides an in-depth review of the primary synthetic routes to this critical heterocyclic scaffold, focusing on methodologies, quantitative data, and detailed experimental protocols.

Core Synthetic Strategy: The [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between an aryl nitrile and an azide source.[1][2] This reaction forms the stable five-membered tetrazole ring with high atom economy. The general transformation is illustrated below.

Caption: General scheme for the [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles.

While the direct reaction can be sluggish, significant progress has been made in developing catalytic systems to improve reaction rates, yields, and safety profiles.[3] The choice of catalyst, azide source, and reaction conditions is critical and depends on the substrate's electronic properties and functional group tolerance.

Lewis Acid Catalysis

Lewis acids are widely used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[4] Common Lewis acids include zinc salts (e.g., ZnCl₂, ZnBr₂), aluminum salts (AlCl₃), and ceric ammonium nitrate (CAN).[1][4] Zinc-catalyzed reactions, pioneered by Sharpless and coworkers, are particularly noteworthy for their effectiveness and operational simplicity, often proceeding in water.[4]

| Catalyst | Aryl Nitrile Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| ZnCl₂ | Benzonitrile | Water | 100 | 24 | 91 | --INVALID-LINK--[4] |

| Ceric Ammonium Nitrate | 4-Methoxybenzonitrile | DMF | 110 | 6 | 99 | --INVALID-LINK--[1] |

| CuSO₄·5H₂O | Benzonitrile | DMSO | 140 | 1 | 98 | --INVALID-LINK--[5] |

| Immobilized AlCl₃ on γ-Al₂O₃ | 4-Chlorobenzonitrile | DMF | 50 | 1 | 96 | --INVALID-LINK--[1] |

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling, various heterogeneous catalysts have been developed. These solid-supported catalysts are easily removed from the reaction mixture by filtration, making them suitable for industrial applications and green chemistry initiatives.[3][6] Examples include metal-exchanged zeolites and metal nanoparticles supported on materials like silica or magnetite.[1][3]

| Catalyst | Aryl Nitrile Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | 90 | --INVALID-LINK--[3] |

| Fe₃O₄@SiO₂-Im-SB-Cu(II) | Benzonitrile (from Aldehyde) | Water | 40 | 1.5 | 95 | --INVALID-LINK--[6] |

| L-proline | Benzonitrile | DMSO | 120 | 4 | 92 | --INVALID-LINK--[4] |

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water

This protocol is adapted from the method developed by Demko and Sharpless.[4]

Materials:

-

Benzonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Zinc(II) bromide (ZnBr₂) (0.5 eq)

-

Deionized water

-

Ethyl acetate

-

2M HCl solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (e.g., 10 mmol, 1.03 g), sodium azide (15 mmol, 0.975 g), zinc bromide (5 mmol, 1.13 g), and deionized water (20 mL).

-

Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous solution to a pH of ~1 by the slow addition of 2M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol) to obtain pure 5-phenyl-1H-tetrazole.

Protocol 2: Copper-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol is based on the work by Akhlaghinia and Rezazadeh.[5]

Materials:

-

Benzonitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (2 mol%)

-

Dimethyl sulfoxide (DMSO)

-

4M HCl solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve benzonitrile (e.g., 1 mmol, 0.103 g) in DMSO (2 mL).

-

Add sodium azide (1 mmol, 0.065 g) and CuSO₄·5H₂O (0.02 mmol, 0.005 g) to the solution with stirring.

-

Heat the reaction mixture to 140 °C for 1 hour. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Add 4M HCl (10 mL) to the reaction mixture, followed by ethyl acetate (10 mL).

-

Separate the organic layer, wash it with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5-phenyl-1H-tetrazole.[5] Further purification can be achieved by recrystallization.

Synthetic Route Selection Workflow

Choosing an appropriate synthetic route depends on several factors, including the starting material availability, required scale, functional group tolerance, and available equipment (e.g., microwave reactor). The following workflow provides a logical decision-making process for selecting a synthetic strategy.

Caption: Decision workflow for selecting a 5-aryl-1H-tetrazole synthetic route.

Conclusion

The synthesis of 5-aryl-1H-tetrazoles is a well-established field dominated by the [3+2] cycloaddition of nitriles and azides. Modern advancements have introduced a wide array of catalytic systems that enhance reaction efficiency, safety, and environmental friendliness. The choice of methodology can be tailored to specific substrate requirements and process considerations, from small-scale laboratory synthesis using simple Lewis acids to large-scale production employing recyclable heterogeneous catalysts. The protocols and data presented herein offer a robust starting point for researchers aiming to incorporate this valuable heterocyclic motif into their drug discovery and development programs.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage guidelines for 5-(5-Bromo-3-pyridyl)-1H-tetrazole.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS from your supplier and adhere to all institutional and governmental safety regulations.

Executive Summary

Physicochemical and Safety Data

All known quantitative and qualitative data for 5-(5-Bromo-3-pyridyl)-1H-tetrazole are summarized below for clear reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 211943-13-4 | [1][2] |